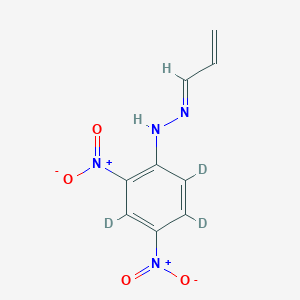

Acrolein 2,4-Dinitrophenylhydrazone-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Acrolein 2,4-Dinitrophenylhydrazone-d3 involves the reaction of acrolein with 2,4-dinitrophenylhydrazine in the presence of a catalyst or under specific conditions to ensure the formation of the hydrazone derivative. Techniques such as solid phase extraction (SPE) have been employed to isolate acrolein 2,4-dinitrophenylhydrazone for HPLC analysis, increasing analysis speed, precision, and simplicity over conventional methods (Oltmann et al., 1988).

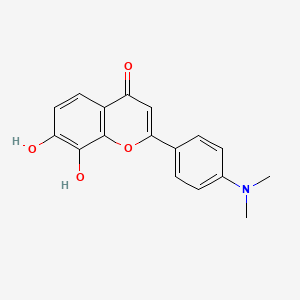

Molecular Structure Analysis

The molecular structure and spectral properties of Acrolein 2,4-Dinitrophenylhydrazone derivatives have been studied using various spectroscopic techniques. Investigations into the stabilization of these compounds on semiconductor surfaces to enhance optical properties have shown significant findings. For instance, doping of g-C3N4 nanosheets with hydrazone derivatives has been found to decrease the optical band gap, indicating potential applications in photocatalysis and solar cells systems (Alotaibi, 2020).

Chemical Reactions and Properties

Acrolein 2,4-Dinitrophenylhydrazone undergoes various chemical reactions, reflecting its reactivity and application potential. The acid-catalyzed isomerization of carbonyls-2,4-dinitrophenylhydrazone in mainstream smoke from heat-not-burn tobacco products is an example of its reactivity, highlighting the importance of understanding these derivatives' chemical properties for accurate analytical measurements (Zhang et al., 2022).

Applications De Recherche Scientifique

Identification and Quantification in Biological Systems

Acrolein 2,4-Dinitrophenylhydrazone-d3 serves as a critical derivative for identifying acrolein in biological systems. A study demonstrated its use in isolating acrolein from incubated mixtures of spermine with calf serum, highlighting its effects on mammalian cells. The identification was based on ultraviolet and infrared spectra, melting point determinations, and elemental analysis, indicating the derivative's role in biochemical research and its cytotoxicity implications (Alarcon, 1964).

Environmental and Health Impact Studies

Acrolein 2,4-Dinitrophenylhydrazone-d3 is extensively used in environmental studies, especially in analyzing air quality and the presence of volatile carbonyl compounds. Its application extends to determining acrolein levels in cigarette smoke, where a dual cartridge system impregnated with hydroquinone and 2,4-Dinitrophenylhydrazine (DNPH) was developed for capturing and quantifying carbonyls. This method showcases the compound's significance in studying pollutants and their health impacts (Uchiyama, Inaba, & Kunugita, 2010).

Safety And Hazards

Safety data sheets indicate that Acrolein 2,4-Dinitrophenylhydrazone-d3 should be kept away from open flames, hot surfaces, and sources of ignition. Precautionary measures against static discharge are recommended. Contaminated clothing should be changed, and preventive skin protection is recommended .

Propriétés

IUPAC Name |

2,3,5-trideuterio-4,6-dinitro-N-[(E)-prop-2-enylideneamino]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/b10-5+/i3D,4D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPZHGIYUVFTGG-GYFHQMESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/C=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acrolein 2,4-Dinitrophenylhydrazone-d3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)